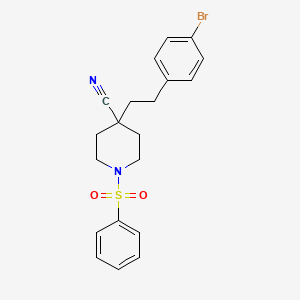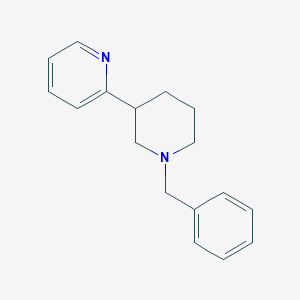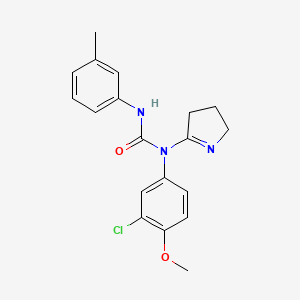
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea is a compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a unique mechanism of action and potential biochemical and physiological effects that make it a promising candidate for future research.
Applications De Recherche Scientifique
Polymerization Initiators
Urea derivatives, such as N-aryl-N′-pyridyl ureas, have been explored for their role as thermal latent initiators in the ring-opening polymerization of epoxides. These compounds demonstrate the ability to control the polymerization process, making them valuable for creating specific polymer structures under controlled conditions (Makiuchi, Sudo, & Endo, 2015).
Synthesis of Arylureas
The synthesis process of arylureas, including methods and yields, has been documented. This provides a foundation for the synthesis of complex urea compounds, which can be applied in various fields, including medicinal chemistry and material science (Sarantou & Varvounis, 2022).
Corrosion Inhibitors
Some urea derivatives have been evaluated for their effectiveness as corrosion inhibitors, offering potential applications in protecting metals against corrosion in acidic environments. This application is significant for the chemical industry, where metal preservation is crucial (Bahrami & Hosseini, 2012).
Anticancer Agents
Urea compounds have been studied for their potential as anticancer agents. The investigation into unsymmetrical 1,3-disubstituted ureas has shown some derivatives to exhibit inhibitory effects against certain cancer cell lines, suggesting a pathway for developing new therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Translation Initiation Inhibitors
Symmetrical and non-symmetrical N,N'-diarylureas have been identified as inhibitors of translation initiation, potentially acting as anti-cancer agents by affecting protein synthesis in cancer cells. This highlights the role of urea derivatives in biomedical research aimed at targeting fundamental cellular processes in cancer (Denoyelle et al., 2012).
Cytokinin-like Activity in Plant Biology
Certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants. This application is beneficial for agricultural science, where regulation of plant growth and development is a key area of research (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-5-3-6-14(11-13)22-19(24)23(18-7-4-10-21-18)15-8-9-17(25-2)16(20)12-15/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCMTWKLPCLRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


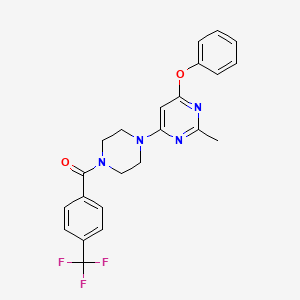
![6-[5-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2570983.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2570987.png)

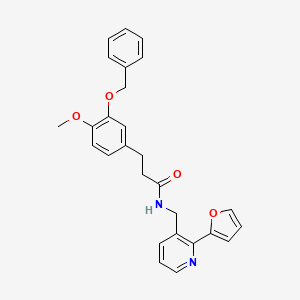
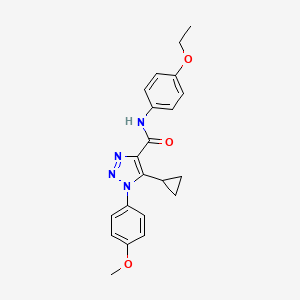
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2570992.png)
![(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2570993.png)
